2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a chlorophenoxy group, a fluorobenzylthio group, and an imidazolyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the fluorobenzylthio intermediate: This involves the reaction of 4-fluorobenzyl chloride with a thiol compound to form the thioether linkage.
Imidazole ring formation: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Final coupling reaction: The chlorophenoxy and fluorobenzylthio intermediates are coupled with the imidazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-1H-imidazol-1-yl)ethanone: A closely related compound with a similar structure but different substitution pattern.
2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-2-yl)ethanone: Another similar compound with a different position of the imidazole ring.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-3-7-16(8-4-14)24-11-17(23)22-10-9-21-18(22)25-12-13-1-5-15(20)6-2-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNYTDZKRNGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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